molecular formula C13H13N3O B12240645 N-(cyclopropylmethyl)quinoxaline-6-carboxamide

N-(cyclopropylmethyl)quinoxaline-6-carboxamide

Cat. No.: B12240645
M. Wt: 227.26 g/mol
InChI Key: FKEGPJRSSJTBRY-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their versatile pharmacological properties and are used in various pharmaceutical and industrial applications . This compound, in particular, has shown potential in several scientific research areas due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The cyclopropylmethyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. Green chemistry principles are often adopted to minimize environmental impact. Techniques such as microwave-assisted synthesis and ultrasound irradiation have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline-6-carboxylic acid, while reduction can yield quinoxaline-6-carboxamide .

Scientific Research Applications

N-(cyclopropylmethyl)quinoxaline-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which are crucial for cell survival and proliferation . The pathways involved often include the modulation of signaling cascades that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Quinoxaline-2-carboxamide
  • Naphthalen-1-ylmethyl)quinoxaline-2-carboxamide
  • Quinoline-carboxamide derivatives

Uniqueness

N-(cyclopropylmethyl)quinoxaline-6-carboxamide stands out due to its unique cyclopropylmethyl group, which imparts distinct chemical and biological properties. This group enhances its stability and reactivity compared to other quinoxaline derivatives .

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique structure and versatile reactivity make it a valuable tool in research and industrial applications

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-(cyclopropylmethyl)quinoxaline-6-carboxamide

InChI

InChI=1S/C13H13N3O/c17-13(16-8-9-1-2-9)10-3-4-11-12(7-10)15-6-5-14-11/h3-7,9H,1-2,8H2,(H,16,17)

InChI Key

FKEGPJRSSJTBRY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=CC3=NC=CN=C3C=C2

Origin of Product

United States

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